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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation
of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing
pharmacological profiles. The difluoromethyl group (-CHF-2) in particular, serves as a unique
bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity, metabolic stability, and
hydrogen bonding capabilities. This guide provides a comprehensive technical overview of 6-
(Difluoromethyl)pyridin-3-amine, a valuable building block for the synthesis of novel

therapeutic agents.

Chemical Identity and Properties
IUPAC Name: 6-(difluoromethyl)pyridin-3-amine[1]

CAS Number: 913090-41-2[1][2]

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds,
featuring a difluoromethyl group at the 6-position and an amine group at the 3-position. The
presence of these functional groups makes it a versatile intermediate for further chemical
modifications.

Table 1: Physicochemical and Spectroscopic Data
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Property

Value

Source

Molecular Formula

CeHeF2N2

[1]2]

Molecular Weight

144.12 g/mol

[1](2]

Physical Form

Solid or liquid

[1]

Storage Conditions

-20°C, under inert atmosphere,

protected from light

[1]

1H NMR

Predicted shifts: Aromatic
protons (~6.8-8.2 ppm), amine
protons (broad singlet), CHF2
proton (triplet, ~6.5-7.0 ppm, J
= 50-60 Hz). Experimental data

not publicly available.

N/A

13C NMR

Predicted shifts: Aromatic
carbons (~110-160 ppm),
CHF2 carbon (triplet, ~110-120
ppm, J = 230-240 Hz).
Experimental data not publicly

available.

N/A

Mass Spectrometry

Expected [M+H]*: 145.0575.
Experimental data not publicly

available.

N/A

Infrared (IR)

Expected characteristic peaks:
N-H stretching (~3300-3500
cm~1), C-F stretching (~1000-
1100 cm~1), aromatic C-H and
C=C stretching. Experimental

data not publicly available.

N/A

Synthesis Strategies

The synthesis of difluoromethylated pyridines can be approached through various modern

organic chemistry techniques. While a specific, detailed protocol for 6-
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(difluoromethyl)pyridin-3-amine is not widely published, a representative synthesis can be
conceptualized based on established methodologies for the difluoromethylation of pyridine
rings. A plausible approach involves the late-stage functionalization of a suitable pyridine
precursor.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of 6-
(difluoromethyl)pyridin-3-amine, highlighting key stages from precursor selection to final
product isolation.
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Precursor Selection & Preparation
6-Methyl-3-nitropyridine or
6-Formyl-3-nitropyridine

Introduction of -CHF2

/Key Transformvation: Diﬂuoromethylation\

Fluorination of Methyl Group
(e.g., Selectfluor®)
or
Deoxyfluorination of Aldehyde
(e.g., DAST, Deoxo-Fluor®)

- J

Conversion to Amine

Functional Gro;p Manipulation
Reduction of Nitro Group
(e.g., Hz, Pd/C; SnClz; Fe/HCI)

Isolation of Pure Product

Purififation

Column Chromatography
or
Recrystallization

< >

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 6-(difluoromethyl)pyridin-3-amine.

Representative Synthesis Protocol: Deoxyfluorination
Route
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This protocol is a representative example based on the deoxyfluorination of an aldehyde
precursor. Note: This procedure should be performed by trained chemists in a well-ventilated
fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Formyl-3-nitropyridine (Precursor)

e This precursor can be synthesized from commercially available 2-chloro-5-nitropyridine
through a series of standard organic transformations, such as a Sonogashira coupling
followed by oxidative cleavage of the alkyne, or through directed ortho-metalation strategies.

Step 2: Deoxyfluorination to form 6-(Difluoromethyl)-3-nitropyridine

To a stirred solution of 6-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM,
~0.1 M) under an inert atmosphere (N2 or Ar), cool the reaction mixture to 0 °C.

Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.qg.,
Deoxo-Fluor®) (1.5-2.0 eq) dropwise via syringe.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring
by TLC or LC-MS for the consumption of the starting material.

Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous
solution of sodium bicarbonate (NaHCOs) at 0 °C.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSQOa),
filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group to form 6-(Difluoromethyl)pyridin-3-amine

o Dissolve 6-(difluoromethyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol,
ethyl acetate, or methanol.

e Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1426108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr
hydrogenator) and stir vigorously at room temperature.

e Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

» Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst,
and wash the pad with the reaction solvent.

o Concentrate the filtrate under reduced pressure to yield the crude 6-
(difluoromethyl)pyridin-3-amine, which can be further purified by column chromatography
or recrystallization if necessary.

Applications and Biological Significance

The incorporation of a difluoromethyl group into a pyridine scaffold is a strategic move in drug
design. The -CHF2 group is a lipophilic hydrogen bond donor, a property not shared by the
more common -CFs group, which can lead to unique and favorable interactions with biological
targets.

Key advantages of the difluoromethyl group in medicinal chemistry include:

» Bioisosterism: The -CHFz group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and
amine (-NH2) functionalities, potentially improving metabolic stability and cell permeability
while maintaining or enhancing biological activity.[3]

o Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group
resistant to oxidative metabolism, which can increase the half-life of a drug candidate.[3]

e Modulation of Physicochemical Properties: The introduction of the -CHF2 group increases
lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the
blood-brain barrier.[3]

o Enhanced Binding Affinity: The acidic proton of the -CHF2 group can participate in weak
hydrogen bonding, which can contribute to a stronger and more specific binding to target
proteins.[3]
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Fluorinated pyridines are prevalent in a wide range of FDA-approved drugs for various
therapeutic areas, including oncology, central nervous system disorders, and infectious
diseases.[4] 6-(Difluoromethyl)pyridin-3-amine is therefore a highly valuable building block
for the synthesis of novel compounds in these and other therapeutic areas. Research on
related trifluoromethyl-substituted pyrazolopyridines has shown potential anticancer activity.[3]

[5]

Safety and Handling

6-(Difluoromethyl)pyridin-3-amine is classified as a hazardous substance and must be
handled with extreme care.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

e H314: Causes severe skin burns and eye damage.

e H317: May cause an allergic skin reaction.

e H330: Fatal if inhaled.

o H341: Suspected of causing genetic defects.

e H360: May damage fertility or the unborn child.

e H372: Causes damage to organs through prolonged or repeated exposure.
e H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

o Handle only in a well-ventilated chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles,
and chemically resistant gloves.

» Avoid inhalation of dust, fumes, or vapors.
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e Avoid contact with skin and eyes.

o Keep away from incompatible materials. Store in a cool, dry, and dark place under an inert
atmosphere.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a key chemical intermediate with significant potential in
the field of drug discovery and development. Its unique combination of a difluoromethyl group
and a reactive amine on a pyridine core allows for the synthesis of a diverse range of complex
molecules with potentially enhanced pharmacological properties. While its synthesis and
handling require specialized knowledge and equipment due to its hazardous nature, its value
as a building block for next-generation therapeutics is clear. Further research into the
applications of this compound is likely to yield novel and effective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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